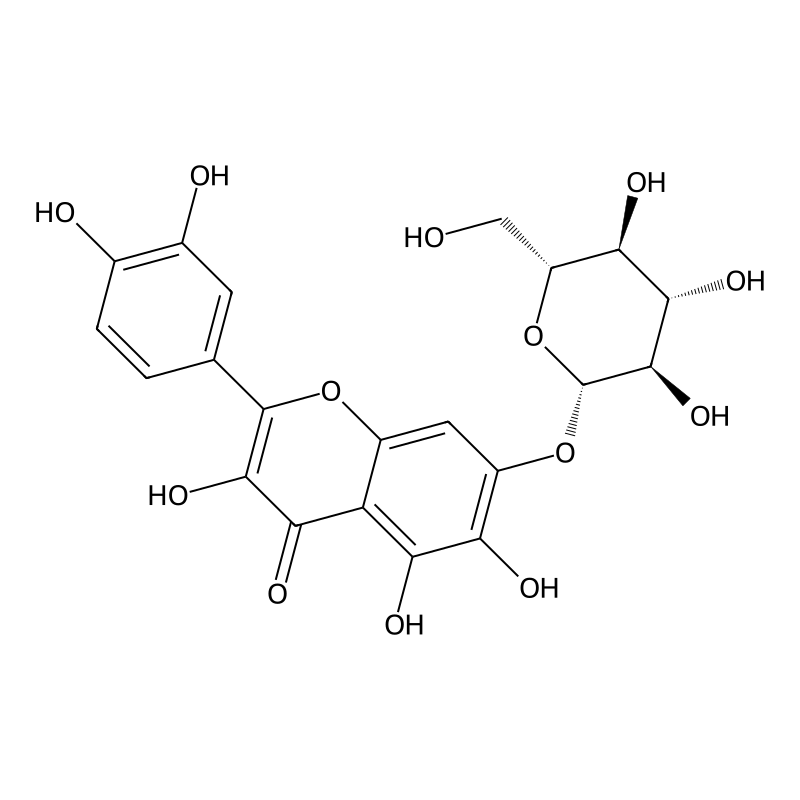Quercetagitrin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Quercetagitrin, also known as quercetagetin-7-O-glucoside, is a flavonoid glycoside with the molecular formula and a CAS number of 548-75-4. It is primarily found in various plants, including Clibadium surinamense and Achillea biebersteinii, and is recognized for its potential health benefits, particularly in metabolic regulation and neuroprotection .
The mechanism of action of quercetagitrin is still under investigation. However, its potential health effects are likely due to its antioxidant and anti-inflammatory properties [, ]. Quercetagitrin may act by scavenging free radicals, inhibiting inflammatory enzymes, and modulating cell signaling pathways [, ].
Studies suggest quercetagitrin might be beneficial for neurodegenerative diseases like Alzheimer's disease. It may help reduce tau protein accumulation, a hallmark of Alzheimer's, and improve cognitive function in animal models []. Further research is needed to understand its mechanism of action in humans.
Antioxidant Activity
Quercetagetin exhibits significant antioxidant activity, meaning it can neutralize free radicals, harmful molecules that contribute to cellular damage and various chronic diseases. Studies have demonstrated its effectiveness in scavenging free radicals and reducing oxidative stress in cell culture models [].
Anti-Inflammatory Properties
Research suggests quercetagetin possesses anti-inflammatory properties. It may help regulate inflammatory pathways by inhibiting the activity of enzymes and signaling molecules involved in inflammation []. Studies have explored its potential in alleviating inflammatory conditions like arthritis and inflammatory bowel disease [].
Potential Role in Diabetes Management
Scientific studies investigate the potential role of quercetagetin in managing diabetes by improving blood sugar control. It may act by enhancing insulin sensitivity, promoting glycogen synthesis, and inhibiting enzymes that break down carbohydrates in the gut []. However, further research is needed to determine its efficacy and safety in humans with diabetes.
Other Research Areas
Quercetagetin's potential extends beyond the aforementioned areas. Research is ongoing to explore its possible effects on various biological processes, including:
- Neuroprotective properties: Studies investigate the potential of quercetagetin in protecting brain cells from damage and neurodegenerative diseases [].
- Anticancer properties: Research explores the potential of quercetagetin in inhibiting cancer cell growth and proliferation [].
- Cardioprotective effects: Studies examine the potential of quercetagetin in protecting the heart and blood vessels from damage [].
Quercetagitrin exhibits a variety of chemical behaviors typical of flavonoids. It can participate in complex formation with enzymes, particularly integrases, due to the high electron density on its carbonyl oxygen atom. This property allows it to modulate enzymatic activities, which is crucial for its biological functions . The compound is stable under recommended storage conditions and does not exhibit hazardous reactions during handling .
Quercetagitrin has demonstrated significant biological activities, including:
- Anti-diabetic Effects: Research indicates that quercetagitrin can inhibit protein tyrosine phosphatases PTPN6 and PTPN9, enhancing glucose uptake in muscle cells and potentially mitigating insulin resistance .
- Neuroprotective Properties: Studies have shown that quercetagitrin can inhibit tau aggregation and reduce tau phosphorylation, suggesting its role in protecting against neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity: As a flavonoid, it possesses antioxidant properties that help combat oxidative stress in cells.
Quercetagitrin can be synthesized through various methods:
- Extraction from Plant Sources: The most common method involves extracting the compound from plants known to contain it, such as marigold flowers.
- Chemical Synthesis: Laboratory synthesis can be achieved via glycosylation reactions involving quercetagetin and glucose derivatives under acidic or enzymatic conditions .
- Biotechnological Approaches: Utilizing microbial fermentation processes has also been explored for producing quercetagitrin by employing specific strains capable of glycosylating flavonoids.
Quercetagitrin has several applications across different fields:
- Pharmaceuticals: Due to its anti-diabetic and neuroprotective properties, it is being studied for potential therapeutic applications in diabetes management and neurodegenerative diseases.
- Nutraceuticals: As a natural compound with health benefits, it is included in dietary supplements aimed at improving metabolic health.
- Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products to protect against oxidative damage.
Interaction studies have highlighted quercetagitrin's ability to modulate various biological pathways:
- Enzyme Inhibition: It inhibits specific protein tyrosine phosphatases, which play critical roles in insulin signaling pathways .
- Cell Signaling Modulation: Quercetagitrin enhances the phosphorylation of adenosine monophosphate-activated protein kinase (AMPK) and Akt, indicating its influence on metabolic signaling pathways .
Quercetagitrin shares structural similarities with other flavonoid glycosides. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Quercetin | Known for strong antioxidant properties; lacks glucoside. | |
| Kaempferol | Exhibits anti-inflammatory effects; also lacks glucoside. | |
| Rutin | A glycoside of quercetin; widely studied for vascular health benefits. |
Uniqueness of Quercetagitrin
Quercetagitrin is unique due to its specific glycosylation at the 7-position of the quercetagetin backbone, which influences its solubility and bioavailability compared to other flavonoids. This modification enhances its stability and potential efficacy in biological systems, setting it apart from similar compounds like quercetin and kaempferol.








